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Compound of Interest

Compound Name: Urea, N,N'-bis(2-methoxyethyl)-
CAS No.: 6849-92-9
Cat. No.: B13777071
Get Quote
. J

Part 1: Introduction & Scope
The Analytical Challenge

Urea, N,N'-bis(2-methoxyethyl)- (CAS: 22033-22-1, MW: 190.24 Da) is a critical analyte often
encountered in two high-stakes contexts:

o Pharmaceutical Stability: It is a known degradation product of nitrosourea alkylating agents
(e.g., Carmustine/BCNU) when subjected to hydrolysis or alcoholysis in methanolic
environments.

¢ Synthetic Impurity: It appears as a byproduct in the synthesis of ureido-linked polymers or
peptides using 2-methoxyethylamine.

Its identification is complicated by its symmetry and the dominance of low-mass ether
fragments, which can mask the molecular ion in standard Electron lonization (El) spectra. This
guide provides a definitive protocol for the structural elucidation of this molecule, distinguishing
it from isomeric artifacts.
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Chemical Identity[1][2]

IUPAC Name: 1,3-bis(2-methoxyethyl)urea

Formula:

Structure:

Key Functional Motifs: Symmetrical Urea Core, Terminal Ether Linkages.

Part 2: Experimental Protocol (Self-Validating)

To ensure reproducible fragmentation, the following GC-MS parameters are recommended.
This protocol includes a System Suitability Test (SST) to validate source performance before

analysis.
Gas Chromatography Conditions
Parameter Setting Rationale
Low-bleed phase essential for
DB-5ms Ul (30m x 0.25mm x )
Column detecting trace urea
0.25pum) o
derivatives.
) Helium @ 1.2 mL/min Maintains consistent retention
Carrier Gas . :
(Constant Flow) times for RI calculation.
High enough to volatilize, but
Inlet Temp 250°C below thermal decomposition
threshold of ureas (~280°C).
o ) ) Maximizes sensitivity for trace
Injection 1 pL Splitless (1 min purge) ) .
impurities.
60°C (1 min)
) Slow ramp prevents co-elution
Oven Program 15°C/min

of the urea with solvent tails.

280°C (5 min)

Mass Spectrometry (El) Conditions
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Parameter Setting Rationale

Critical: Higher temps
(>250°C) promote thermal

Source Temp 230°C )
degradation of the urea
linkage, altering the spectrum.
_ Prevents condensation of the
Transfer Line 280°C
polar urea.
o Standardizes fragmentation for
lonization El @ 70 eV ] ) ]
library matching (NIST/Wiley).
Captures low mass ether
Scan Range 35 _ 350 fragments (45 Da) and

potential dimers.

System Suitability Test (SST)

Before running samples, inject a standard of Benzophenone.
e Requirement: The ratio of

51to

182 must be < 20%.
e Why? High

51 indicates excessive source fragmentation (thermal stress), which will destroy the
molecular ion (

) of our urea target.

Part 3: Fragmentation Logic & Structural Elucidation

The mass spectrum of N,N'-bis(2-methoxyethyl)urea is dominated by the instability of the ether
side chains and the urea linkage. The molecular ion (

190) is typically weak (<5% relative abundance).
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Primary Fragmentation Pathways
Pathway A: The "Ether Rule" (Alpha-Cleavage)

The most abundant ions arise from the side chains. The ether oxygen directs cleavage at the
adjacent C-C bond.

e Mechanism: Homolytic cleavage alpha to the ether oxygen.
e Fragment:
e Observed lon:

59 (Base Peak).

e Secondary Loss: Loss of formaldehyde (

) from
59 yields

29 (
).

Pathway B: McLafferty-Like Rearrangement (Onium Formation)

A secondary oxonium ion is formed via inductive cleavage.
e Fragment:

(or methylated variant

)

e Observed lon:

45

o Diagnostic Value: The presence of both

59 and
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45 confirms the 2-methoxyethyl substructure.

Pathway C: Urea Core Cleavage (The "Symmetry Break")

The urea bond (

) is relatively fragile.

e Mechanism: Cleavage of the C-N bond with H-transfer (McLafferty rearrangement involving

the carbonyl).
e Fragment 1 (Isocyanate):

o Mass calculation:

o Observed lon:
101.
e Fragment 2 (Amine):

o Mass calculation:

o Observed lon:

75.

Summary of Diagnhostic lons
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. .. Diagnostic
m/z Identity Origin .
Confidence
190 Molecular lon Low (Weak intensity)
Loss of one side chain
131 ( Medium
)
High (Proves Urea
101 Isocyanate fragment
Core)
75 Amine fragment High
- Methoxyethyl alpha- Very High (Base
cleavage Peak)
45 Ether rearrangement High

Part 4: Visualization of Fragmentation Pathways

The following diagram maps the mechanistic causality between the parent molecule and its

spectral fingerprint.
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Parent Molecule
[N,N'-bis(2-methoxyethyl)urea]
m/z 190 (Weak)

Loss of radical R.

Loss of Side Chain
[M - C3H70O]+
m/z 131

C-N Bond Cleavage
(Urea Core Break)

Alpha-Cleavage
(Ether Side Chain)

Charge Retention on Carbonyl \H-Transfer

Direct Cleavage

Isocyanate Fragment Amine Fragment Oxonium lon
[R-N=C=0]+ [R-NH2]+ [CH3-O-CH2]+
m/z 101 m/z 75 m/z 59 (Base Peak)

H-Rearrangement

Ether Rearrangement
[CH2=0-H]+
m/z 45

Click to download full resolution via product page

Figure 1. Mechanistic fragmentation tree for N,N'-bis(2-methoxyethyl)urea under 70 eV El
conditions.

Part 5: Analytical Workflow & Differentiation
Distinguishing from Isomers

The primary isomer of concern is the unsymmetricalN,N-bis(2-methoxyethyl)urea (where both
chains are on one nitrogen).

e Symmetrical (Target): Produces a clean

101 (Isocyanate) and
75 (Primary Amine).

o Unsymmetrical (Isomer):
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o Cleavage produces a secondary amine fragment (
) at
133 (
)-

o Produces an unsubstituted isocyanate (

) at
43.

o Rule: If you see

133, it is the unsymmetrical isomer. If you see

101/75 without 133, it is the symmetrical target.

Workflow Diagram

POSITIVE ID:
LRI \ \-bis(2-methoxyethyl)urea

Base Peak 59 & 45

Check Core lons
Yes (Methoxyethyl confirmed) Look for 101 & 75 Found 133

ISOMER ALERT:
GC Separation MS Detection
DB-5ms, Slow Ramp > scan3sasomiz > Gl BeEp e No - Check for miz 133

sample Injection
(1uL Splitless)

Base Peak 44 or
(Likely simple alkyl urea)

Click to download full resolution via product page
Figure 2: Step-by-step decision tree for identifying the target analyte in complex matrices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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